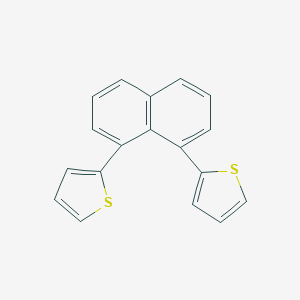

1,8-Di(2-thienyl)naphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H12S2 |

|---|---|

Molekulargewicht |

292.4g/mol |

IUPAC-Name |

2-(8-thiophen-2-ylnaphthalen-1-yl)thiophene |

InChI |

InChI=1S/C18H12S2/c1-5-13-6-2-8-15(17-10-4-12-20-17)18(13)14(7-1)16-9-3-11-19-16/h1-12H |

InChI-Schlüssel |

FMDJLKYHWPQNQN-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)C3=CC=CS3)C(=CC=C2)C4=CC=CS4 |

Kanonische SMILES |

C1=CC2=C(C(=C1)C3=CC=CS3)C(=CC=C2)C4=CC=CS4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1,8-Di(2-thienyl)naphthalene

The construction of the this compound framework predominantly relies on the formation of carbon-carbon bonds between a naphthalene (B1677914) core and two thiophene (B33073) units. Several effective strategies have been developed to achieve this transformation.

Nickel-Catalyzed Coupling Reactions of Aryl Bromides with Thienylmagnesium Bromides

A key method for synthesizing this compound involves the nickel-catalyzed cross-coupling of 1,8-dibromonaphthalene (B102958) with a thienyl Grignard reagent. researchgate.netjst.go.jp This approach utilizes the reactivity of organomagnesium compounds towards aryl bromides in the presence of a suitable nickel catalyst. The reaction proceeds by the formation of 2-thienylmagnesium bromide, which then couples with the dibromonaphthalene substrate. This method has been successfully applied to synthesize not only the parent compound but also a series of related oligothiophenes attached at the 1,8-positions of the naphthalene core. researchgate.net The choice of nickel catalyst is crucial for the efficiency of this transformation, with specific phosphine-ligated nickel complexes showing high efficacy. orgsyn.org

Bis-Suzuki Coupling Approaches from 1,8-Dibromonaphthalene

The Suzuki-Miyaura coupling reaction offers a versatile and widely used alternative for the synthesis of 1,8-diarylnaphthalenes, including this compound. researchgate.net This palladium-catalyzed reaction couples 1,8-dibromonaphthalene with an appropriate thiophene-derived boronic acid or boronic ester. beilstein-journals.orgresearchgate.net The Suzuki coupling is known for its high functional group tolerance and generally mild reaction conditions. beilstein-journals.org The efficiency of the bis-Suzuki coupling to form 1,8-diarylnaphthalenes can be influenced by the electronic nature of the substituents on the arylboronic acid, with electron-donating groups often leading to higher yields. researchgate.net This methodology provides a general and useful route to the 1,8-diarylnaphthalene scaffold. researchgate.net

Palladium-Catalyzed Coupling Reactions in 1,8-Diarylnaphthalene Synthesis

Palladium catalysts are central to many strategies for synthesizing 1,8-diarylnaphthalenes. Beyond the Suzuki coupling, other palladium-catalyzed reactions such as Stille coupling and direct C-H arylation have been employed. beilstein-journals.orgnih.gov For instance, the Stille coupling involves the reaction of an organotin reagent, such as a thienylstannane, with 1,8-dibromonaphthalene. nih.gov Palladium-catalyzed direct C-H functionalization has also emerged as a powerful tool, allowing for the formation of carbon-carbon bonds by activating C-H bonds on the thiophene ring, although this is more commonly applied for creating more complex fused aromatic systems starting from 1,8-dibromonaphthalene. beilstein-journals.org The choice of palladium catalyst and ligands is critical for achieving high yields and selectivity in these transformations. researchgate.netnih.gov

Homo-coupling Reactions of 1,8-Di(5-lithio-2-thienyl)naphthalenes

An alternative approach involves the homo-coupling of organometallic derivatives of a pre-formed this compound precursor. Specifically, 1,8-di(5-lithio-2-thienyl)naphthalenes can be subjected to homo-coupling reactions using a coupling agent like copper(II) chloride (CuCl₂). researchgate.net This method is particularly useful for synthesizing larger, more complex structures where two this compound units are linked together, such as bithiophenophanes. researchgate.net The reaction proceeds through the formation of an organocopper intermediate which then undergoes coupling. researchgate.net

Catalytic Systems in this compound Synthesis

The success of the aforementioned synthetic strategies is highly dependent on the catalytic system employed. The choice of metal and its associated ligands dictates the efficiency, selectivity, and scope of the reaction.

NiCl₂(dppp) Catalysis

The complex [NiCl₂(dppp)], where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane, is a particularly effective catalyst for the cross-coupling of aryl halides with Grignard reagents, a reaction type known as the Kumada coupling. orgsyn.orgentegris.com This catalyst has been specifically utilized in the synthesis of this compound from 1,8-dibromonaphthalene and thienylmagnesium bromides. researchgate.net The dppp ligand plays a crucial role in stabilizing the nickel center and facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. nih.gov This catalyst system is known for its effectiveness in forming C-C bonds and has been found to be one of the most effective for a range of Kumada coupling reactions. orgsyn.org

| Catalyst | Reactants | Reaction Type | Product | Reference |

| NiCl₂(dppp) | 1,8-Dibromonaphthalene, 2-Thienylmagnesium bromide | Kumada Coupling | This compound | researchgate.net |

| Palladium Catalyst | 1,8-Dibromonaphthalene, Thiophene-2-boronic acid | Suzuki Coupling | This compound | researchgate.net |

| Copper(II) chloride | 1,8-Di(5-lithio-2-thienyl)naphthalene | Homo-coupling | Bithiophenophanes | researchgate.net |

Palladium-Based Catalysts, including PdCl2 and Pd(PPh3)4

Palladium-catalyzed cross-coupling reactions are fundamental to the formation of the carbon-carbon bonds required to construct the 1,8-diarylnaphthalene scaffold. The Suzuki-Miyaura and Stille couplings are among the most effective methods.

A general and versatile route to the 1,8-diarylnaphthalene framework is the bis-Suzuki coupling, which starts from 1,8-dibromonaphthalene. researchgate.net In this context, catalytic systems composed of palladium(II) chloride (PdCl2) in combination with N-heterocyclic benzhydrylamine ligands have demonstrated high efficiency. researchgate.net This approach allows for the coupling of 1,8-dibromonaphthalene with appropriate arylboronic acids. researchgate.net

Alternatively, the Stille cross-coupling reaction offers a powerful method, particularly for the synthesis of highly congested 1,8-diarylnaphthalenes where other methods might fail. researchgate.net This reaction typically involves the coupling of an organotin compound with an organic halide. For instance, highly congested 1,8-bis(3-(3',5'-dimethylphenyl)-9-acridyl)naphthalene was synthesized in good yield from 1,8-dibromonaphthalene and the corresponding tributylstannylacridine using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) as the catalyst. researchgate.net Similarly, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) has been effectively used in Stille couplings to produce related naphthalene diimide derivatives. scholaris.ca The choice of catalyst can be crucial; for example, in the synthesis of certain thiophene-containing polymers via Suzuki coupling, specialized palladium catalysts have been shown to give higher yields and require shorter reaction times compared to the more traditional Pd(PPh3)4. frontiersin.org

| Catalyst | Coupling Reaction | Starting Materials Example | Product Type | Ref |

| PdCl2 / N-heterocyclic benzhydrylamine | Suzuki-Miyaura | 1,8-dibromonaphthalene, 1-naphthylboronic acids | Substituted 1,8-diarylnaphthalenes | researchgate.net |

| Pd(PPh3)4 | Stille | 1,8-dibromonaphthalene, 3-(3',5'-dimethylphenyl)-9-tributylstannylacridine | Highly congested 1,8-diarylnaphthalenes | researchgate.net |

| Pd(PPh3)2Cl2 | Stille | 2,6-Dibromonaphthalene diimide, 2-(tributylstannyl)thiophene | Thiophene-flanked naphthalene diimides | scholaris.ca |

Copper Co-catalysis in Cross-Coupling

The efficiency of palladium-catalyzed cross-coupling reactions can often be significantly enhanced by the use of a copper co-catalyst. This synergistic effect is particularly notable in Stille and Suzuki reactions.

In Stille couplings, the addition of a stoichiometric or co-catalytic amount of a copper(I) salt, most commonly copper(I) iodide (CuI), can increase reaction rates by several orders of magnitude. wikipedia.orgharvard.edu The proposed mechanism suggests that in polar solvents, copper may transmetalate with the organostannane, forming an organocuprate species that then transmetalates with the palladium catalyst. wikipedia.org In other cases, copper(II) oxide (CuO) has been used as an additive in Pd(PPh3)4-catalyzed Stille reactions to achieve high yields of sterically hindered products. researchgate.net

Copper's role is also crucial in certain Suzuki-Miyaura couplings. A cooperative palladium/copper catalyst system has been developed for the direct coupling of naphthalene-1,8-diaminato (dan)-substituted arylboron compounds. acs.org This system, which utilizes copper(I) thiophene-2-carboxylate (B1233283) (CuTC), is essential for the transformation, as it facilitates the reaction under mild base conditions and overcomes issues like protodeborylation. acs.org Mechanistic proposals suggest that a dual Pd/Cu catalytic cycle is in operation, where an active copper species facilitates the crucial transmetalation step with the arylboron compound. acs.org

| Coupling Reaction | Palladium Catalyst | Copper Co-catalyst | Role of Copper | Ref |

| Stille | Pd(PPh3)4 | CuI | Rate enhancement (>10³ fold) | wikipedia.org |

| Stille | Pd(PPh3)4 | CuO | Enables synthesis of highly congested products | researchgate.net |

| Suzuki-Miyaura | Pd(PPh3)4 | CuTC | Enables direct coupling of stable arylboron reagents | acs.org |

Synthetic Routes to Related 1,8-Diarylnaphthalene Derivatives

The synthetic strategies for this compound can be extended to create a variety of related derivatives, including those with longer conjugated systems or specific substituents designed for physicochemical studies.

Analogues with Extended Oligothiophene Units

A series of 1,8-bis(oligothienyl)naphthalenes has been synthesized to study the effects of extended π-conjugation. researchgate.netlookchem.com These syntheses typically start from 1,8-dibromonaphthalene. The key step is a nickel-catalyzed Kumada-type coupling reaction with the appropriate Grignard reagent derived from an oligothiophene. Specifically, NiCl2(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) is an effective catalyst for the coupling of aryl bromides with thienylmagnesium bromides. researchgate.netlookchem.com This methodology has been successfully applied to prepare a homologous series of compounds where the thienyl group is extended to bithiophene, terthiophene, and even quaterthiophene units. researchgate.netlookchem.com

| Compound | Synthetic Method | Starting Materials | Catalyst | Ref |

| This compound | Ni-catalyzed cross-coupling | 1,8-dibromonaphthalene, 2-thienylmagnesium bromide | NiCl2(dppp) | researchgate.netlookchem.com |

| 1,8-Bis(5,2′-bithiophene-2-yl)naphthalene | Ni-catalyzed cross-coupling | 1,8-dibromonaphthalene, (5,2'-bithiophen-2-yl)magnesium bromide | NiCl2(dppp) | researchgate.netlookchem.com |

| 1,8-Bis(5,2′:5′,2″-terthiophene-2-yl)naphthalene | Ni-catalyzed cross-coupling | 1,8-dibromonaphthalene, (5,2':5',2''-terthiophen-2-yl)magnesium bromide | NiCl2(dppp) | researchgate.netlookchem.com |

| 1,8-Bis(5,2′:5′,2″:5″,2″′-quaterthiophene-2-yl)naphthalene | Ni-catalyzed cross-coupling | 1,8-dibromonaphthalene, (5,2':5',2'':5'',2'''-quaterthiophen-2-yl)magnesium bromide | NiCl2(dppp) | researchgate.netlookchem.com |

Substituted 1,8-Diarylnaphthalenes for Noncovalent Interaction Studies

The unique geometry of the 1,8-diarylnaphthalene scaffold, which forces the two peri-aryl rings into a nearly parallel, face-to-face arrangement, makes it an excellent model system for studying noncovalent interactions. researchgate.netnih.gov Researchers have synthesized various substituted derivatives to quantify interactions such as π-π, cation-π, and dipole-π forces. researchgate.netresearchgate.net

For example, a series of 1,8-diarylnaphthalenes was prepared where the aryl groups were forced into a stacked geometry. nih.gov By measuring the rotational barrier around the aryl-naphthyl bond, the stabilizing energy of the ground-state π-π interaction could be estimated, assuming the interaction is lost at the rotational transition state. nih.gov Similarly, substituted 1,8-bis(1-naphthyl)naphthalenes have been synthesized via Suzuki coupling to investigate the noncovalent interactions between the stacked arene rings. researchgate.net The introduction of charged or dipolar groups, as in derivatives of 1,8-di(2'-pyridyl)naphthalene, allows for the study of electrostatic effects on the conformational preferences of the molecule. nih.gov

Control over Stereochemistry and Isomer Formation

The steric crowding in 1,8-diarylnaphthalenes leads to hindered rotation around the aryl-naphthalene single bonds, giving rise to atropisomerism—the existence of stereoisomers resulting from restricted rotation.

Formation and Separation of Rotational Isomers

1,8-Diarylnaphthalenes can exist as two distinct rotational isomers (rotamers): a syn conformer and an anti conformer. researchgate.netresearchgate.net If the peri-aryl rings are unsymmetrically substituted (e.g., at the ortho- or meta-positions), the C2-symmetric anti-conformer becomes chiral, existing as a pair of enantiomers, while the syn-isomer is achiral (meso). researchgate.net

The stability of these rotamers and the energy barrier to their interconversion depend on the size and nature of the substituents on the aryl rings. caltech.educaltech.edu For some derivatives, the rotational barrier is low, and the isomers interconvert rapidly in solution at room temperature. caltech.edu However, with sufficiently bulky substituents, the barrier can be high enough to allow for the isolation of stable rotational isomers. caltech.eduoup.com

A classic example is 1,8-di-o-tolylnaphthalene, which was resolved into its stable cis (syn) and trans (anti) isomers. oup.com Similarly, the cis and trans rotamers of 1,8-di(1-naphthyl)naphthalene have been isolated and were found to be stable in the crystalline state, though they interconvert when heated above their melting points. oup.com The separation of these stable atropisomers can be achieved using standard laboratory techniques such as crystallization or chiral chromatography. drughunter.com For systems where the isomers are in equilibrium, their relative populations (the syn/anti ratio) can often be determined by techniques like 1H NMR spectroscopy. researchgate.net

| Compound | Isomer Type | Stability/Separation | Method of Analysis | Ref |

| 1,8-Di-o-tolylnaphthalene | cis (syn) and trans (anti) | Stable, resolved isomers | - | oup.com |

| 1,8-Di(1-naphthyl)naphthalene | cis (syn) and trans (anti) | Stable, isolated rotamers | DSC, NMR | oup.com |

| Substituted 1,8-diarylnaphthalenes | syn and anti | In equilibrium in solution | 1H NMR spectroscopy | researchgate.net |

| 1,8-Bis(3-chlorophenyl)naphthalene | syn and anti | Rapid rotation at room temp (ΔG‡ ≈ 15-16 kcal/mol) | Proton NMR | caltech.edu |

Photochemical Isomerization Processes

The photochemical behavior of this compound and related diarylethenes is characterized by light-induced cyclization reactions. researchgate.net These transformations are a subset of the broader class of 6π-electrocyclization reactions of 1,3,5-hexatriene (B1211904) systems. researchgate.net

Upon irradiation with UV light, diarylethenes can undergo a reversible photocyclization to form a colored, closed-ring isomer. researchgate.netacs.org This process is the basis for their photochromic properties. researchgate.net However, in some cases, the photocyclization can be followed by an irreversible oxidation step, leading to the formation of a stable, polycyclic aromatic product. This type of reaction is known as the Mallory reaction. researchgate.net

In the context of this compound, the proximity of the two thienyl groups, enforced by the naphthalene scaffold, can lead to competing photoreactions. researchgate.net While classical Mallory-type photocyclizations would lead to tricyclic products, certain diarylethenes can undergo photorearrangement to yield bicyclic units. researchgate.net The specific pathway taken is influenced by the structure of the diarylethene and the reaction conditions. researchgate.netmdpi.com

For instance, the photocyclization of stilbene (B7821643) derivatives, which are structurally related to 1,8-diarylnaphthalenes, produces dihydrophenanthrene intermediates that are readily oxidized to phenanthrenes. cdnsciencepub.com Similarly, 1,4-diphenyl-1,3-butadiene undergoes photochemical cyclization to yield 1-phenylnaphthalene. cdnsciencepub.com

Recent research has also explored how the excited-state aromaticity of the bridging π-linker in diarylethenes can modulate their photocyclization reactivity. acs.org By altering the π-linker to be either aromatic or antiaromatic upon photoexcitation, it is possible to tune the reaction, with antiaromatic linkers leading to fast reactions and aromatic linkers resulting in no reaction. acs.org This concept of using excited-state aromaticity provides a powerful tool for controlling photochemical reactivity. acs.org

Influence of Substituent Nature on Conformational Preferences

The spatial arrangement, or conformation, of this compound is significantly influenced by the steric and electronic nature of substituents on the thienyl and naphthalene rings. The close proximity of the two aryl groups at the 1 and 8 positions of the naphthalene core results in considerable steric strain. caltech.edu This forces the thienyl rings to adopt a conformation that is nearly perpendicular to the plane of the naphthalene ring. caltech.edu

The barrier to rotation around the bond connecting the thienyl and naphthalene rings is a key factor in determining the conformational stability. In unsubstituted 1,8-diphenylnaphthalene, this rotational barrier is surprisingly low. caltech.edu However, the introduction of substituents, particularly at the ortho positions of the phenyl rings, can significantly increase this barrier. caltech.edu

Studies on various 1,8-diarylnaphthalenes have shown that it is possible to synthesize highly constrained molecules that are stable to isomerization even at high temperatures. For example, 1,8-bis(4,4'-dimethyl-9,9'-diacridyl)naphthalene and 1,8-bis(4,4'-diisopropyl-9,9'-diacridyl)naphthalene show no signs of syn/anti-interconversion after being heated to 180°C for 24 hours. nih.gov The Gibbs standard activation energy for isomerization in these cases was calculated to be higher than 180 kJ/mol. nih.gov

Molecular and Supramolecular Structural Elucidation

X-ray Crystallographic Analysis

Although a specific single-crystal X-ray structure for 1,8-di(2-thienyl)naphthalene is not widely reported in publicly accessible literature, extensive studies on closely related 1,8-diarylnaphthalenes and 1,8-disubstituted naphthalenes provide a robust framework for understanding its solid-state structure. nih.govcaltech.eduresearchgate.netresearchgate.net

In the solid state, 1,8-diarylnaphthalenes adopt a conformation that minimizes the severe steric clash between the peri-substituents. caltech.edu For this compound, this results in the two thienyl rings being positioned nearly perpendicular to the plane of the central naphthalene (B1677914) backbone. researchgate.net This arrangement creates a twisted, propeller-like geometry. Spectroscopic data and X-ray analysis of the related compound 1,8-bis(5,2′-bithiophene-2-yl)naphthalene supports a structure where the planes of the two oligothiophene units are approximately parallel to each other and form large angles with the naphthalene ring. researchgate.net This face-to-face arrangement of the aryl groups is a hallmark of this class of compounds. researchgate.net

The significant steric strain imposed by bulky groups at the 1 and 8 positions forces the naphthalene ring system to deviate from planarity. caltech.eduuoa.gr This distortion is a mechanism to relieve the repulsive forces between the substituents. uoa.gr The molecular framework adjusts through a combination of out-of-plane buckling of the naphthalene core and in-plane and out-of-plane bending of the carbon-thienyl bonds. caltech.edunih.gov This deformation is a characteristic feature of highly congested 1,8-disubstituted naphthalenes. uoa.gr

The rotation of the thienyl groups relative to the naphthalene core is highly restricted. The dihedral angles between the mean plane of the naphthalene system and the planes of the aryl substituents are typically large, often exceeding 70°. researchgate.netnih.gov In a related compound, 1,8-dibenzoyl-2,7-di-phenoxynaphthalene, the dihedral angles between the benzoyl/phenoxy groups and the naphthalene ring system range from 75.01° to 83.17°. nih.gov Similarly, for naphthalene-2,3-diylbis[(2-thienyl)methanone], the thienyl units are twisted with respect to the naphthalene system with dihedral angles varying from approximately 42° to 70°. iucr.orgresearchgate.net These values underscore the non-coplanar arrangement forced by steric hindrance.

Table 1: Representative Dihedral Angles in Related Naphthalene Derivatives

| Compound | Substituent Groups | Dihedral Angles (°) with Naphthalene Core | Reference |

| 1,8-Dibenzoyl-2,7-di-phenoxynaphthalene | Benzoyl and Phenoxy | 75.01, 75.78, 83.17, 80.84 | nih.gov |

| Naphthalene-2,3-diylbis[(2-thienyl)methanone] | Thienylmethanone | 65.30, 50.94, 41.94, 69.61 | iucr.org |

This table presents data from related compounds to illustrate the typical range of dihedral angles in sterically hindered naphthalenes.

The packing of 1,8-diarylnaphthalene molecules in the crystal lattice is governed by a combination of weak non-covalent interactions. Due to the propeller-like shape, efficient π-π stacking of the naphthalene cores is often hindered. Instead, intermolecular forces such as C-H···π interactions are common, where hydrogen atoms from one molecule interact with the electron-rich π-systems of the thienyl or naphthalene rings of a neighboring molecule. nih.gov In some fluorinated 1,8-disubstituted naphthalenes, C–H⋯F hydrogen bonds and face-to-face alignment of naphthalene rings dictate the crystal packing. researchgate.net For sulfur-containing analogues, chalcogen lone pair-lone pair repulsion can also play a significant role in the molecular arrangement. nih.gov

Dihedral Angles between Naphthalene and Thienyl Units

Solution-Phase Conformational Analysis

In solution, 1,8-diarylnaphthalenes exhibit dynamic behavior, primarily involving the restricted rotation around the C(naphthalene)–C(aryl) bonds. This leads to the existence of distinct conformers.

Due to the restricted rotation, this compound can exist as two primary rotational isomers (atropisomers): a syn-conformer and an anti-conformer. In the syn-conformer, the sulfur atoms of the two thienyl rings are oriented toward the same side of the naphthalene plane, resulting in a molecule with Cs symmetry (meso compound). In the anti-conformer, the sulfur atoms point to opposite sides, leading to a chiral molecule with C2 symmetry.

The interconversion between these isomers is often slow on the NMR timescale at room temperature, allowing for their individual detection and quantification using ¹H NMR spectroscopy. researchgate.net The distinct chemical environments of the protons in the syn and anti isomers lead to separate sets of signals in the NMR spectrum. The ratio of these conformers can be determined by integrating the corresponding peaks. researchgate.net For some 1,8-naphthylene-based diynes, syn and anti isomers have been successfully identified and quantified using ¹H NMR analysis. nih.gov Studies on 1,8-diarylnaphthalenes have shown that the free energy of this rotational isomerization can be quite high, sometimes preventing interconversion even at elevated temperatures. researchgate.netnih.gov

Hindered Rotation of Bithiophene Units in Solution

In solution, the bithiophene units of certain this compound derivatives exhibit hindered rotation. This phenomenon is due to the significant steric congestion around the single bonds connecting the thienyl and naphthalene moieties. Research on related 1,8-diarylnaphthalenes has shown that this steric hindrance forces the aryl groups into a parallel stacked geometry. researchgate.net

A study on a 2,2'-bithiophenophane bridged at the 1,8-positions of naphthalene, a compound structurally related to this compound, revealed the presence of two distinct isomers in solution due to this hindered rotation. researchgate.net The major isomer could be photochemically converted to the minor one, highlighting the energy barrier between the rotational states. researchgate.net This restricted rotation is a key feature influencing the molecule's conformational landscape and, consequently, its electronic and photophysical properties.

Factors Influencing Rotational Barriers

The energy barrier to rotation in 1,8-diarylnaphthalenes, including this compound, is influenced by several factors. The nature of the substituents on the aryl rings plays a crucial role. Studies on similar systems have shown that both electron-donating and electron-withdrawing groups can affect the rotational barrier, suggesting that electrostatic interactions are a dominant factor. researchgate.net

Furthermore, the presence of alkyl substituents on the thiophene (B33073) rings can significantly alter the rotational dynamics. For instance, a 2,2'-bithiophenophane with ethyl substituents showed rapid rotation of its bithiophene units in solution, leading to a mixture of four conformational isomers. researchgate.netresearchgate.net This contrasts with the unsubstituted analogue, which exhibits hindered rotation. researchgate.netresearchgate.net This indicates that the size and electronic nature of the substituents can either increase or decrease the rotational barrier. The interplay of steric hindrance and electronic effects ultimately dictates the conformational flexibility of the molecule.

Molecular Aggregation and Thin-Film Morphology

The arrangement of this compound molecules in the solid state, particularly in thin films, is critical for its application in organic electronics. The molecular structure directly influences how the molecules self-assemble, which in turn determines the morphology and electronic properties of the resulting film.

The self-assembly of naphthalene-based organic semiconductors is heavily influenced by their molecular structure. acs.org For instance, the presence and nature of substituents can dictate the formation of different supramolecular structures. In the case of this compound, the rigid naphthalene core and the attached thiophene units promote ordered packing. The planarity of the conjugated system and the potential for intermolecular interactions are key drivers for self-assembly. mdpi.com The introduction of different functional groups can be used to tune the self-assembly process, leading to various nanostructures. researchgate.net

π-π stacking is a crucial non-covalent interaction that governs the solid-state packing of many organic semiconductors, including this compound. acs.orgnih.gov These interactions arise from the overlap of π-orbitals between adjacent aromatic rings. In 1,8-diarylnaphthalenes, steric congestion forces the aryl rings into a cofacial arrangement, which is conducive to strong π-π stacking. researchgate.net

The strength and geometry of π-π stacking have a profound impact on the electronic properties of the material, as they facilitate intermolecular charge transport. The distance between the stacked π-systems is a critical parameter, with shorter distances generally leading to better charge mobility. In some naphthalene diimide derivatives, π-π stacking distances as close as 3.25 Å have been observed. rsc.org The arrangement of molecules, whether in a face-to-face or slipped-stack conformation, also influences the electronic coupling between molecules. nih.gov

When deposited onto a substrate, this compound and related molecules can form crystalline domains. The orientation of these domains with respect to the substrate is a critical factor for device performance. rsc.org For instance, in some naphthalene bisimides, molecules adopt regular arrangements, forming highly oriented crystalline domains on substrates like polyethylene (B3416737) naphthalate (PEN) or silicon. rsc.org

The formation of these crystalline domains is a result of the self-assembly process, driven by a combination of π-π stacking and other intermolecular forces. The size and connectivity of these domains are crucial for efficient charge transport across the thin film. The choice of substrate and deposition conditions can influence the degree of crystallinity and the orientation of the crystalline domains. researchgate.net

Several analytical techniques are employed to characterize the morphology of this compound thin films.

X-ray Diffraction (XRD): XRD is a powerful tool for determining the crystallinity and molecular packing in thin films. acs.orgfrontiersin.org By analyzing the diffraction patterns, one can obtain information about the crystal structure, the orientation of the molecules with respect to the substrate, and the π-π stacking distance. mdpi.comgriffith.edu.au Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a particularly useful variant for studying the morphology of thin films. oup.com

Atomic Force Microscopy (AFM): AFM is used to visualize the surface topography of thin films at the nanoscale. acs.orgfrontiersin.org It provides information about the film's roughness, grain size, and the presence of crystalline domains or other morphological features. researchgate.netoup.com AFM can reveal how the molecules are organized on the surface and how different processing conditions affect the film morphology. torvergata.it

These techniques, often used in conjunction, provide a comprehensive picture of the thin-film morphology, which is essential for understanding and optimizing the performance of organic electronic devices based on this compound.

Advanced Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it has been instrumental in characterizing 1,8-di(2-thienyl)naphthalene.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure and assessing the purity of this compound. hmdb.cahmdb.ca The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the different types of carbon atoms present in the molecule. bhu.ac.in

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the protons on the naphthalene (B1677914) core and the thienyl rings. chemicalbook.com For instance, in a related compound, 1,8-dimethylnaphthalene, the methyl protons appear as a distinct signal. chemicalbook.com The chemical shifts and coupling patterns of the aromatic protons are crucial for assigning them to their specific positions on the naphthalene and thiophene (B33073) rings. chemicalbook.com The integration of the signals in the ¹H NMR spectrum can be used to confirm the ratio of protons in different parts of the molecule, which is a key indicator of purity.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. bhu.ac.in The chemical shifts of the carbon atoms are indicative of their local electronic environment. For example, carbons in the aromatic rings will have characteristic chemical shifts in the downfield region of the spectrum. hmdb.ca The absence of extraneous peaks in both ¹H and ¹³C NMR spectra is a strong confirmation of the compound's high purity. hmdb.cahmdb.ca

Below is a table summarizing typical NMR data for naphthalene, which serves as a foundational component of the target molecule.

| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (ppm) |

| ¹H | CDCl₃ | 400 | 7.84, 7.47 |

| ¹³C | CDCl₃ | 25.16 | 133.7, 128.0, 125.9 |

This table is based on data for the parent naphthalene molecule and serves as a reference. Actual chemical shifts for this compound will be influenced by the thienyl substituents.

To gain deeper structural insights, advanced NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Distortionless Enhancement by Polarization Transfer (DEPTQ) are employed. np-mrd.orgchemistrysteps.com

HSQC is a two-dimensional NMR experiment that correlates the chemical shifts of protons directly attached to carbon atoms. np-mrd.orgprotein-nmr.org.uk This is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. np-mrd.org By observing a cross-peak in the HSQC spectrum, a direct one-bond C-H connection can be established. github.io

DEPTQ is a variation of the DEPT experiment that provides information about the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group), while also detecting quaternary carbons. huji.ac.ilnanalysis.com This technique is particularly useful for distinguishing between different types of carbon atoms within the naphthalene and thienyl rings, further solidifying the structural assignment. chemistrysteps.comresearchgate.net

NMR spectroscopy is also a powerful tool for studying the dynamic processes in molecules, such as rotational isomerism. rsc.org In 1,8-disubstituted naphthalenes, steric hindrance between the peri substituents can lead to restricted rotation around the C-C bonds connecting the naphthalene core to the substituent groups. researchgate.net This can result in the existence of different rotational isomers (or conformers) that may be observable by NMR. acs.orgnih.gov

Dynamic NMR experiments, which involve recording spectra at different temperatures, can be used to study the interconversion between these isomers. researchgate.net By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to determine the energy barriers for rotation and the relative populations of the different conformers. researchgate.net These studies provide valuable information about the molecule's conformational flexibility and the steric interactions between the thienyl and naphthalene moieties.

Advanced NMR Techniques (e.g., HSQC, DEPTQ) for Detailed Structural Probing

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic properties of this compound by probing the electronic transitions between different energy levels within the molecule.

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions. These absorptions correspond to π-π* electronic transitions within the conjugated π-system of the molecule. pku.edu.cnlibretexts.org The extended conjugation, which encompasses both the naphthalene core and the two thienyl rings, leads to a bathochromic (red) shift of the absorption maxima compared to the individual aromatic components. libretexts.org

The absorption characteristics of this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. vlabs.ac.inscribd.comgoogle.com This effect arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. vlabs.ac.in

In general, for π-π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift of the absorption maximum. tanta.edu.eg This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. vlabs.ac.inshivajicollege.ac.in By studying the UV-Vis spectra in a range of solvents with varying polarities, it is possible to gain insights into the change in dipole moment of the molecule upon electronic excitation. mdpi.com These studies provide valuable information about the nature of the electronic transitions and the charge distribution in the ground and excited states. rsc.orgresearchgate.net

The following table illustrates the solvatochromic effect on a related compound, 1-amino-5-isocyanonaphthalene, showing the shift in the emission maximum with increasing solvent polarity.

| Solvent | Emission Maximum (nm) |

| Hexane | 409 |

| 1,4-Dioxane | 430 |

| Water | 513 |

This table is for a related naphthalene derivative and demonstrates the principle of solvatochromism. google.com

Investigation of Electronic Transitions and Conjugation Length

Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool to probe the excited-state dynamics of this compound, revealing details about its emission efficiency, the influence of its structural arrangement on electronic properties, and its stability upon exposure to light.

For instance, naphthalene-substituted α-oligothiophenes exhibit fluorescence quantum yields that are influenced by the length of the thiophene chain and the solvent. researchgate.net A general trend observed in many fluorescent dyes is a decrease in quantum yield with increasing solvent polarity. rsc.org In some 1,8-naphthalimide (B145957) derivatives, quantum yields can be quite high, with values up to 74.87% being reported for single crystals. acs.org Conversely, other derivatives show very low quantum yields, around 1.44% in solution, which can be affected by aggregation. acs.org The introduction of thienyl substituents can sometimes lead to lower fluorescence, as seen in meso-thienyl Bodipy derivatives, where quantum yields increased from 5.5% to only 14.5% in more viscous solvents. acs.orgresearchgate.net For a new 2,5-di(aryl)phosphole derivative, quantum yields were found to be in the range of 0.04 to 0.11. chemrxiv.org

The emission properties, specifically the maximum emission wavelength (λem), are also key characteristics. Naphthalene-bridged disilanes, for example, show emission maxima that are red-shifted compared to naphthalene, indicating extended conjugation. nih.gov Thiahelicenes containing thienyl groups exhibit emission in the 350–550 nm range, with electron-rich thienyl substituents causing a red-shift in emission. mdpi.com

Table 1: Representative Fluorescence Data for Related Thienyl and Naphthyl Compounds

| Compound Family | Quantum Yield (Φf) | Emission Max (λem) | Solvent/State | Reference |

|---|---|---|---|---|

| meso-Thienyl Bodipy | 0.055 - 0.145 | Not Specified | Various Solvents | acs.org, researchgate.net |

| 1,8-Naphthalimide Derivative | 0.0144 | 609 nm | DMF Solution | acs.org |

| 1,8-Naphthalimide Derivative | 0.7487 | Not Specified | Single Crystal | acs.org |

| 2,5-di(aryl)phosphole | 0.04 - 0.11 | 460 - 583 nm | CH2Cl2 | chemrxiv.org |

| Thiahelicene (with thienyl) | Decreased | Red-shifted | CH2Cl2 | mdpi.com |

| Naphthalene-bridged disilane | Not Specified | Red-shifted vs Naphthalene | Various Solvents | nih.gov |

The Stokes shift is the difference between the absorption and emission maxima and provides insight into the structural and electronic changes that occur between the ground and excited states. wikipedia.org A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. nih.govresearchgate.net

In this compound, the two thienyl groups are attached to a rigid naphthalene core. Structural studies on related compounds suggest that the planes of the two oligothiophene units are oriented at a significant angle to the naphthalene ring. researchgate.net This twisted conformation can influence the degree of π-conjugation across the molecule. While extended conjugation typically leads to red-shifted absorption and emission spectra, the steric hindrance between the peri-hydrogens of the naphthalene and the hydrogens of the thienyl rings can disrupt planarity, affecting the electronic properties. researchgate.net This twisting is a key factor in the photophysics of naphthalene-oligothiophene systems. researchgate.net

Large Stokes shifts, sometimes exceeding 100 nm and up to 200 nm, have been reported for various 1,8-naphthalimide derivatives, often attributed to extended conjugation or excited-state intramolecular proton transfer (ESIPT). rsc.orgnih.govnih.gov For example, a 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA) dye exhibited a large Stokes shift of 157 nm in ethanol. mdpi.com The magnitude of the Stokes shift is often dependent on solvent polarity, reflecting changes in the dipole moment of the molecule upon excitation. rsc.org

Table 2: Stokes Shift Data for Structurally Relevant Compounds

| Compound/Family | Stokes Shift (nm) | Solvent | Reference |

|---|---|---|---|

| 1,8-Naphthalimide Derivatives | up to 200 | Various | nih.gov |

| Boroisoquinolines | >100 | Various | nih.gov |

| BBTA Dye | 157 | Ethanol | mdpi.com |

| BBTA Dye | 93 | Toluene | mdpi.com |

Excited states can return to the ground state via radiative pathways (fluorescence) or nonradiative pathways. The primary nonradiative decay mechanisms for organic molecules include internal conversion (IC) and intersystem crossing (ISC) to the triplet state. mit.edu These processes compete with fluorescence and can significantly reduce the quantum yield.

For molecules containing thienyl groups, torsional motion is a known pathway for nonradiative decay. In meso-thienyl Bodipy derivatives, the torsion of the thienyl group, coupled with distortion of the core, creates a conical intersection on the potential energy surface that acts as an efficient nonradiative decay channel. acs.orgresearchgate.net This explains their generally weak fluorescence. acs.orgresearchgate.net The hypothesis is supported by the observation that increasing solvent viscosity, which hinders such torsional motions, leads to an increase in fluorescence quantum yield. acs.orgresearchgate.net

In naphthalene derivatives, both IC and ISC are potential deactivation pathways. mit.edu The rates of these processes can be influenced by the substitution pattern and the presence of electron-donating or withdrawing groups. mit.edumit.edu Studies on naphthalene-substituted oligothiophenes have allowed for the calculation of rate constants for both radiative (kF) and nonradiative processes (kIC and kISC), highlighting the competition between these de-excitation channels. researchgate.net The accessibility of conical intersection geometries, often involving molecular rotation and puckering, is a strong indicator of the importance of nonradiative decay. chemrxiv.org

Photostability is a crucial property for any molecule intended for use in applications involving light exposure. Photodegradation involves irreversible chemical changes in the molecule upon absorption of light, often leading to a loss of desired properties. rsc.org

The presence of thienyl groups can influence photostability. While some thienyl-containing compounds are robust, others can be susceptible to photo-oxidation. rsc.org The photodegradation of naphthalene itself has been studied, with pathways involving the formation of hydroxylated derivatives like 1-naphthol (B170400) and subsequent ring-opening. ekb.egidk.org.rs The degradation process can be influenced by the presence of photocatalysts, light intensity, and the chemical environment. ekb.egresearchgate.net In some organic materials, photodegradation can be initiated by the dissociation of weak chemical bonds upon illumination. rsc.org For example, residual additives like 1,8-diiodooctane (B1585395) can form radicals under light, which can then react with the active materials. rsc.org

Nonradiative Decay Pathways

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. The FTIR spectrum of this compound is expected to show characteristic bands for the naphthalene and thienyl moieties.

While a specific spectrum for this compound was not found in the available literature, data from related structures can be used for interpretation. The spectrum of naphthalene shows prominent bands corresponding to C-H stretching of the aromatic rings, C=C stretching within the rings, and C-H bending vibrations. nist.govastrochem.org For a naphthalene-based poly(arylene ether ketone), characteristic peaks are readily identified. researchgate.net Similarly, thiophene exhibits characteristic C-H and C=C stretching, as well as ring breathing modes. In N,N'-bis[(E)-2-thienylmethylidene]-1,8-naphthalenediamine, the FTIR spectrum confirms the structure by showing the relevant vibrational bands for the constituent parts. researchgate.netnih.gov

Table 3: Expected Characteristic FTIR Vibrational Regions for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Naphthalene and Thiophene rings |

| Aromatic C=C Stretch | 1650 - 1450 | Naphthalene and Thiophene rings |

| C-S Stretch | 800 - 600 | Thiophene ring |

| C-H out-of-plane bend | 900 - 675 | Substituted Naphthalene and Thiophene |

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar, symmetric vibrations.

Specific Raman data for this compound is scarce, but analysis of its components suggests key features. The Raman spectrum of thiophene shows strong bands related to symmetric ring stretching modes. researchgate.net For polymers containing thienyl units, such as PBDB-T, characteristic Raman peaks are observed between 800 cm⁻¹ and 1600 cm⁻¹. mdpi.com A prominent peak at 1425 cm⁻¹ is assigned to the thiophene C=C stretching mode. mdpi.com For 1,8-dihydroxynaphthalene, the strongest Raman signals are related to highly symmetric molecular fragments. researchgate.net Therefore, the Raman spectrum of this compound would be expected to prominently feature the symmetric C=C stretching modes of both the naphthalene and the thienyl rings.

Table 4: Predicted Prominent Raman Shifts for this compound

| Predicted Raman Shift (cm⁻¹) | Assignment | Basis of Prediction | Reference |

|---|---|---|---|

| ~1425 | Thiophene C=C Symmetric Stretch | Data from Thiophene-containing polymers | mdpi.com |

| 1300-1600 | Naphthalene Ring Breathing/Stretching | Data from Naphthalene derivatives | researchgate.net |

| Not Specified | Symmetric C-S-C modes | General principles of Raman spectroscopy |

Compound Index

Time-Resolved Optical Studies

Time-resolved spectroscopic techniques are instrumental in elucidating the intricate excited-state dynamics of complex chromophoric systems. For this compound and its related analogs, methods such as transient absorption spectroscopy and time-resolved fluorescence provide critical insights into the deactivation pathways of electronically excited states, including the rates of fluorescence, internal conversion, and intersystem crossing.

Comprehensive photophysical characterizations have been conducted on a series of naphthalene-α-oligothiophenes, which serve as structural models for understanding the title compound. researchgate.netresearchgate.net The mono-substituted analog, 1-(2-thienyl)naphthalene, exhibits photophysical properties that are foundational to interpreting the behavior of the disubstituted derivative. Time-resolved fluorescence experiments on these compounds in the picosecond time domain show monoexponential decays, which suggests the absence of decay processes involving energy transfer or significant conformational relaxation between the naphthalene and thiophene units. rsc.org

Studies reveal that for naphthalene-oligothiophene derivatives, the primary deactivation channel for the lowest singlet excited state (S₁) is intersystem crossing to the triplet manifold (T₁). researchgate.netrsc.org The sum of the fluorescence quantum yield (Φ_F) and the triplet formation quantum yield (Φ_T) is approximately equal to one (Φ_F + Φ_T ≈ 1), indicating that the internal conversion (S₁ → S₀) quantum yield is negligible. researchgate.net As the number of thiophene rings increases, there is a corresponding increase in both the fluorescence quantum yield and the fluorescence lifetime (τ_F). researchgate.net This trend leads to a higher radiative rate constant (k_F), while the rate of intersystem crossing (k_ISC) decreases. researchgate.net

Transient triplet-triplet absorption spectra, obtained via laser flash photolysis, have been recorded for these naphthalene-oligothiophene systems. researchgate.netresearchgate.net Upon laser excitation, T₁ → T_n transitions are observed, typically in the 300–700 nm range. researchgate.net These transient absorptions are characterized by two primary bands, both of which shift to longer wavelengths as the number of thiophene units increases. researchgate.net The triplet states are efficiently quenched by molecular oxygen. researchgate.net

The comprehensive analysis of fluorescence and triplet yields allows for the calculation of all critical deactivation rate constants. These data provide a complete picture of the excited-state kinetics.

Interactive Data Tables

Table 1: Photophysical Properties of Naphthalene-α-oligothiophenes in Methylcyclohexane at 293 K

This table summarizes key photophysical parameters for a series of naphthalene-α-oligothiophenes, providing context for the behavior of this compound. Data sourced from researchgate.net.

| Compound | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) |

| naph(α₁) | 313 | 365 | 0.044 | 0.30 |

| naph(α₂) | 358 | 412 | 0.14 | 0.58 |

| naph(α₃) | 387 | 442 | 0.26 | 0.81 |

| naph(α₄) | 408 | 462 | 0.35 | 0.99 |

Where λ_abs is the absorption maximum, λ_em is the emission maximum, Φ_F is the fluorescence quantum yield, and τ_F is the fluorescence lifetime.

Table 2: Excited-State Deactivation Rate Constants and Triplet State Properties of Naphthalene-α-oligothiophenes

This table details the calculated rate constants for the primary deactivation pathways and the triplet quantum yield. Data sourced from researchgate.net.

| Compound | Φ_T | k_F (ns⁻¹) | k_ISC (ns⁻¹) | k_IC (ns⁻¹) |

| naph(α₁) | 0.96 | 0.147 | 3.2 | ≈0 |

| naph(α₂) | 0.86 | 0.241 | 1.48 | ≈0 |

| naph(α₃) | 0.74 | 0.321 | 0.91 | ≈0 |

| naph(α₄) | 0.65 | 0.354 | 0.66 | ≈0 |

Where Φ_T is the triplet formation quantum yield, k_F is the radiative rate constant, k_ISC is the intersystem crossing rate constant, and k_IC is the internal conversion rate constant.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for systems of this size. google.com DFT calculations focus on the electron density to determine the properties of a molecule, and are routinely used to predict geometries, electronic orbitals, and various spectroscopic properties. google.comstorion.ru

The geometry of 1,8-Di(2-thienyl)naphthalene is heavily influenced by the significant steric hindrance between the two thienyl groups attached at the peri-positions of the naphthalene (B1677914) scaffold. nih.govnih.gov This steric congestion forces the two thienyl rings into a cofacial, π-stacked arrangement. nih.govnih.gov DFT calculations are employed to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. google.comacs.org

The process involves starting with an initial guess for the molecular structure and iteratively adjusting the atomic coordinates to minimize the total energy of the system until a stationary point on the potential energy surface is found. storion.ru For molecules with flexible bonds, like the single bonds connecting the thienyl rings to the naphthalene core, this involves exploring different rotational conformations (conformers) to identify the global minimum energy structure. acs.orgorgosolver.com

In the case of 1,8-diarylnaphthalenes, the rotation around the aryl-naphthalene bond is a key conformational process. nih.gov The steric strain imposed by the peri-substituents can also lead to a distortion of the naphthalene core itself, causing it to deviate from planarity to accommodate the bulky groups. mdpi.com DFT calculations can precisely quantify these structural parameters.

Table 1: Representative Geometrical Parameters for Aryl-Naphthalene Systems Note: Specific DFT-calculated values for this compound are not broadly available in the cited literature. The table below illustrates typical parameters investigated in related systems.

| Parameter | Description | Typical Investigated Aspect |

|---|---|---|

| Dihedral Angle (C-C-C-C) | The angle between the plane of the naphthalene ring and the plane of the thienyl ring. | Determines the degree of twist of the substituent rings relative to the core. |

| Inter-ring Distance | The distance between the centroids of the two stacked thienyl rings. | A key indicator of the strength and nature of the π-stacking interaction. |

| Naphthalene Core Planarity | Deviation of the naphthalene carbon atoms from a single plane. | Quantifies the distortion of the naphthalene scaffold due to steric strain. |

| Bond Lengths (Aryl-Naphthyl) | The length of the single bond connecting the thienyl ring to the naphthalene ring. | Can be influenced by conjugation and steric effects. |

DFT calculations are highly effective for predicting the electronic properties of molecules by determining the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comwuxibiology.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. schrodinger.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (Egap). schrodinger.com This gap is a critical parameter that provides insight into the chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation of the molecule. science.gov A smaller energy gap generally corresponds to a molecule that is more easily excitable and potentially more reactive. wuxibiology.comresearchgate.net For materials used in organic electronics, the HOMO-LUMO gap is directly related to the optical and electronic band gap. samipubco.comschrodinger.com Calculations for naphthalene and its derivatives show that substituent groups significantly influence these energy levels. samipubco.commdpi.com

| Property | Typical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.0 to -6.5 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -0.5 to -2.5 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (Egap) | ~2.0 to 4.8 | Indicates electronic excitability, chemical reactivity, and optical properties. samipubco.comresearchgate.net |

In molecules composed of distinct electronic subunits, such as the naphthalene core and the thienyl substituents, photoexcitation can lead to a redistribution of electron density, a phenomenon known as intramolecular charge transfer (CT). acs.orgresearchgate.net DFT and its time-dependent extension (TD-DFT) can model these excited states and quantify the degree of charge transfer. nih.gov

The analysis often involves examining the composition of the frontier molecular orbitals. If the HOMO is primarily localized on one part of the molecule (the electron donor) and the LUMO on another (the electron acceptor), the HOMO-to-LUMO transition will have significant CT character. acs.orgresearchgate.net This is crucial for understanding the photophysical properties of the molecule, such as fluorescence and its potential use in optoelectronic devices where charge separation is a key process. nih.govrsc.org For donor-acceptor molecules, a twisted geometry between the donor and acceptor units can enhance the separation of HOMO and LUMO, leading to a purer CT state. acs.org

A primary reason for the interest in 1,8-diarylnaphthalenes is their use as models for studying noncovalent interactions, specifically π-π stacking. nih.govresearchgate.net Because of the rigid naphthalene scaffold, the two thienyl rings are held in close, face-to-face proximity. nih.gov

Computational models can dissect the forces at play in these interactions. The stability of π-stacked systems arises from a complex balance of attractive forces (primarily London dispersion forces) and Pauli repulsion between the electron clouds of the aromatic rings. nih.gov DFT methods, particularly those augmented with dispersion corrections (e.g., DFT-D3), are essential for accurately capturing the weak van der Waals forces that dominate these interactions. nih.govrsc.org These calculations help to quantify the stabilization energy gained from the π-stacking interaction. nih.gov

Analysis of Charge Transfer Character

Molecular Mechanics (MM) Simulations

While DFT provides detailed electronic information, it can be computationally expensive for studying large-scale molecular motions. Molecular Mechanics (MM) offers a faster, classical-mechanical approach that is well-suited for analyzing the conformational dynamics of molecules, such as bond rotations. gmu.edu

Molecular mechanics can be used to calculate the energy profile as a function of the rotation around a specific bond, in this case, the C(naphthyl)-C(thienyl) single bonds. orgosolver.comgmu.edu This is achieved by systematically changing the dihedral angle and calculating the steric energy at each step using a force field. gmu.edulibretexts.org

This analysis reveals the energy barriers that must be overcome for the thienyl rings to rotate. In this compound, the rotation is highly hindered due to the steric clash between the thienyl rings and with the hydrogen atoms on the adjacent naphthalene ring. The energy maximum on this pathway corresponds to the transition state for rotation, and the energy difference between the stable ground state and this transition state is the rotational barrier (activation energy). nih.govacs.org Experimental techniques like dynamic NMR can measure these barriers, which can then be compared with calculated values. For a bay-substituted dithienyl system, a rotational barrier of 18.18 kcal/mol has been reported, highlighting the significant steric hindrance in this class of compounds. acs.org

Theoretical Studies on Charge Carrier Transport

The efficiency of charge transport is a critical parameter for the performance of organic semiconductor devices. Theoretical studies play a crucial role in elucidating the intrinsic charge transport properties of materials like this compound. These studies typically focus on two key microscopic parameters: the internal reorganization energy (λ) and the electronic coupling (transfer integral, t). The reorganization energy quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing an electron, with lower values being desirable for efficient charge transport. pnas.orgmpg.de The electronic coupling describes the strength of the electronic interaction between adjacent molecules, which facilitates charge hopping, and is highly dependent on the intermolecular arrangement. acs.org

The charge carrier mobility in organic materials is intrinsically linked to their electronic structure and molecular packing in the solid state. For materials based on naphthalene and thiophene (B33073) units, density functional theory (DFT) calculations are commonly employed to compute the parameters that govern charge mobility. wiley.com While specific theoretical studies on the charge mobility of this compound are not extensively documented, insights can be drawn from related naphthalenediimide (NDI)-thiophene copolymers. In these systems, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich thiophene units, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-accepting naphthalene core. wiley.com This separation of frontier orbitals influences both the optical and transport properties.

The internal reorganization energy is a key factor, with lower values indicating a more rigid molecular structure upon ionization, which generally leads to higher charge mobility. pnas.org For instance, theoretical studies on various organic semiconductors have shown that extending the π-conjugation can lead to lower reorganization energies. pnas.org In the case of this compound, the steric hindrance between the peri-hydrogens of the naphthalene and the hydrogens of the thiophene rings forces the thiophene units to twist out of the plane of the naphthalene ring. researchgate.net This significant dihedral angle disrupts the π-conjugation between the two moieties, which could influence the reorganization energy.

The electronic coupling, or transfer integral, is highly sensitive to the intermolecular packing (e.g., π-stacking distance and relative orientation). acs.org X-ray crystallography of a related compound, 1,8-bis(5,2′-bithiophene-2-yl)naphthalene, reveals that the oligothiophene units are positioned at a large angle to the naphthalene ring and are nearly parallel to each other. researchgate.net This type of conformation would lead to unique packing motifs in the solid state, directly impacting the transfer integrals for both holes (hopping between HOMOs) and electrons (hopping between LUMOs). In many NDI-based polymers, extending the thiophene donor unit has been shown to enhance charge mobility by promoting closer π-stacking. acs.org

| Compound | Internal Reorganization Energy (λint) (eV) | Max Electronic Coupling (|J|) (meV) | Reference |

|---|---|---|---|

| ITN-C9 | 0.133 | 38 | pnas.org |

| ITzN-C9 | 0.147 | - | pnas.org |

| ITIC | 0.155 | 16 | pnas.org |

| PC61BM | 0.154 | 50 | pnas.org |

| DNTT | ~0.1 | ~100 | acs.org |

Excited State Calculations and Photophysical Predictions

Time-dependent density functional theory (TD-DFT) is a powerful computational method for investigating the nature of electronically excited states and predicting the photophysical properties of molecules. rsc.orgq-chem.com It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectra, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netnih.gov

For this compound, theoretical calculations would be expected to predict the main electronic transitions. Based on studies of similar naphthalene-oligothiophene systems, the lowest energy absorption band is typically attributed to a π-π* transition. researchgate.net The character of this transition, often from the HOMO to the LUMO, dictates the photophysical behavior. Given the twisted geometry of this compound, where the thiophene rings are rotated out of the naphthalene plane, the electronic communication between the chromophores is partially interrupted. researchgate.net This structural feature is predicted to cause a blue-shift in the absorption maximum compared to a fully planar analogue. researchgate.net

Experimental UV-visible spectroscopy for this compound in dichloromethane (B109758) shows an absorption maximum at 314 nm. researchgate.net TD-DFT calculations on related molecules, such as naphthalene-substituted oligothiophenes, have successfully reproduced experimental absorption spectra and have been used to assign the observed electronic transitions. researchgate.net For example, in a study of a diarylethene containing a 1,8-naphthalic anhydride (B1165640) bridge and thiophene units, TD-DFT calculations accurately predicted the absorption bands and attributed them to intramolecular charge transfer (ICT). rsc.org

| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Nature of Transition | Reference |

|---|---|---|---|---|

| This compound | 314 | - | π-π | researchgate.net |

| Naph(α1) | 310 | - | π-π | researchgate.net |

| (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzene | 281, 358 | 288, 313, 362 | n-π, π-π (HOMO→LUMO) | nih.gov |

| BTE-O (open form) | 412 | - | ICT | rsc.org |

Quantum Chemical Parameters for Reactivity and Interaction Studies

Quantum chemical calculations provide a suite of parameters that act as descriptors for the reactivity and interaction potential of a molecule. mdpi.com The energies of the frontier molecular orbitals, HOMO and LUMO, and the resulting HOMO-LUMO energy gap (ΔE) are among the most important of these descriptors. rasayanjournal.co.inworldwidejournals.com The HOMO energy level is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. banglajol.info

For this compound, the electronic properties are influenced by both the naphthalene and thiophene units. Experimental data from cyclic voltammetry shows the first oxidation potential (Eox) at +1.23 V (vs. Ag/AgCl). researchgate.net This value provides an experimental measure of the energy required to remove an electron from the HOMO. Theoretical calculations on related NDI-thiophene systems allow for the estimation of HOMO and LUMO levels. For example, the LUMO energy can be estimated from the first reduction potential, and the HOMO can then be determined using the optical energy gap. acs.org

The distribution of the HOMO and LUMO across the molecular framework is also crucial. In donor-acceptor systems, the HOMO is often localized on the donor moiety and the LUMO on the acceptor. wiley.com For this compound, the thiophene units are more electron-rich than naphthalene, suggesting the HOMO may have significant contributions from the thiophene rings. The twisted structure, however, likely leads to a complex distribution of these orbitals. researchgate.net These quantum chemical parameters are fundamental for understanding intermolecular interactions, such as π-π stacking, which are critical for charge transport in the solid state. acs.org

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Reference |

|---|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| 2,6-Bis(2-thienyl)naphthalene diimide (TNDIT) | -5.99 | -3.83 | 2.16 | Experimental (CV, UV-vis) acs.org |

| This compound | -5.63 (Estimated from Eox) | - | 3.95 (Optical) | Experimental (CV, UV-vis) researchgate.net |

| 2-(naphthalen-2-yliminomethyl) phenol | - | - | -5.98 | B3LYP/6-311+G(d,p) worldwidejournals.com |

Electronic and Optoelectronic Properties for Advanced Materials

Redox Behavior and Electrochemical Properties

The electrochemical characteristics of 1,8-di(2-thienyl)naphthalene and its derivatives are fundamental to understanding their performance in electronic devices. Cyclic voltammetry is a key technique for probing the redox potentials, which in turn provide insights into the ease of oxidation and reduction, as well as the stability of the resulting charged species.

Cyclic Voltammetry (CV) for Oxidation Potentials

Cyclic voltammetry studies are instrumental in determining the oxidation potentials of this compound and its analogues. These measurements reveal the energy levels of the highest occupied molecular orbital (HOMO). For instance, in derivatives of naphthalenediimide with thiophene (B33073) substituents, the oxidation onset potentials are found to be relatively low, which facilitates their electrochemical polymerization. rsc.org

The number of electron-rich thiophene units directly influences the oxidation potential. An increase in the number of thiophene units facilitates oxidation, leading to a shift in the oxidation onset to more positive potentials. rsc.org For example, a symmetric naphthalenediimide-thiophene monomer, s-NDI2ODT4, which has a greater number of thiophene units than its counterpart s-NDI2ODT2, shows an oxidation onset potential at +1.15V, compared to +1.6V for s-NDI2ODT2. rsc.org Similarly, the oxidation peak for s-NDI2ODT4 is at +1.24V, while for s-NDI2ODT2 it is at +1.8V. rsc.org

The nature and position of substituents on the naphthalene (B1677914) core or the thiophene rings can further tune these potentials. A group of 26 naphthalene derivatives investigated by cyclic voltammetry on a glassy carbon electrode showed a range of oxidation peak potentials. researchgate.net For some naphthalene derivatives, two irreversible anodic signals have been observed at approximately +1450 mV and +1630 mV in an acidic medium. researchgate.net The electrochemical behavior of poly(azomethinenaphthaleneimide)s and azomethine-naphthalene diimide was also studied, revealing their redox activity. researchgate.net

It's important to note that while many derivatives undergo irreversible oxidation, the study of these processes provides crucial information about their electronic structure. researchgate.net In some cases, reversible electrochemical oxidation processes have been observed, for instance in certain polyimide films. researchgate.net

| Compound | Oxidation Onset Potential (V vs. Ag/AgCl) | Oxidation Peak Potential (V vs. Ag/AgCl) | Reference |

|---|---|---|---|

| s-NDI2ODT2 | +1.6 | +1.8 | rsc.org |

| s-NDI2ODT4 | +1.15 | +1.24 | rsc.org |

| NAA | ~+1.45 | ~+1.63 | researchgate.net |

Stabilization of Radical Cations via Intramolecular Electron Transfer

Upon oxidation, this compound and its derivatives form radical cations. The stability of these charged species is crucial for their function in electronic devices. A key mechanism for stabilization is intramolecular electron transfer between the two oligothiophene moieties. scispace.com This through-space interaction allows for the delocalization of the positive charge and the unpaired electron, thereby increasing the stability of the radical cation. acs.org

The formation of stable radical cations is a desirable property for materials used in organic electronics. In some cases, the radical cations of triarylamine derivatives have been shown to be stabilized within self-assembled nanowires, lasting for over a week. nih.gov The stabilization is attributed to π–π stacking interactions which facilitate the delocalization of spin density. nih.gov

Furthermore, the introduction of oppositely charged substituents can also stabilize radical anions. For example, a perylene-3,4:9,10-tetracarboxylic acid bisimide (PBI) radical anion was stabilized by incorporating a positively charged imidazolium (B1220033) substituent, resulting in a remarkably stable zwitterionic radical. nih.gov

Frontier Molecular Orbital (FMO) Engineering

The electronic and optoelectronic properties of this compound are governed by its frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy levels of these orbitals and the gap between them determine the material's conductivity, color, and photovoltaic potential.

Tuning HOMO and LUMO Energy Levels through Structural Modification

A powerful strategy for tailoring the properties of these materials is the precise tuning of their HOMO and LUMO energy levels through structural modifications. diva-portal.orgrsc.org This can be achieved by varying the length of the π-conjugated system, altering the donor-acceptor character of the constituent units, and introducing specific substituents. nih.gov

For instance, extending the π-conjugation length of the core in acceptor-donor-acceptor materials generally leads to a reduction in the bandgap by either lowering the LUMO, raising the HOMO, or both. nih.gov In a series of organic chromophores, varying the conjugation between a triphenylamine (B166846) donor and a cyanoacetic acid acceptor allowed for the successful tuning of HOMO and LUMO energy levels. diva-portal.org

Core substitution in naphthalenediimides (NDIs) has a more significant impact on redox potentials and optical spectra compared to N-substituents. electrochemsci.org By strategically modifying the donor units in NDI-based copolymers, it is possible to optimize the molecular packing, electron mobility, and film crystallinity.

The energy levels can be estimated from cyclic voltammetry measurements. For example, the HOMO and LUMO energies of novel boron–dibenzopyrromethene dyes were calculated from their oxidation and reduction potentials. researchgate.net

| Compound Type | HOMO (eV) | LUMO (eV) | Method | Reference |

|---|---|---|---|---|

| Bis-isatin derivative (5) | -5.53 | - | DFT | nih.gov |

| Bis-isatin derivative (7a) | -5.35 | - | DFT | nih.gov |

| Naphthalene bisimide with alkylthienyl groups | - | -3.94 | CV | rsc.orgresearchgate.net |

| Cyano-substituted naphthalene diimide (NDI-8CN2) | -7.5 | -4.5 | CV and Optical Bandgap | google.com |

Influence of Substituents on Electronic Levels

Substituents play a crucial role in modulating the electronic energy levels of this compound and its derivatives. nih.gov Electron-donating groups tend to raise the HOMO level, making the compound easier to oxidize, while electron-withdrawing groups lower the LUMO level, facilitating reduction. researchgate.netchemrxiv.org

In naphthalene bisimides, the introduction of alkylthienyl groups can lower the LUMO level to as low as -3.94 eV. rsc.orgresearchgate.net The presence of a thienyl ring also reduces the energy difference between the HOMO and LUMO orbitals. acs.org Quantum chemical calculations have shown that the oxidation of bisimides containing a thiophene moiety is primarily associated with electron abstraction from the thienyl ring. acs.org Conversely, the reduction process leads to an increase in electron density in the central bisimide core. acs.org

The regiochemical arrangement of substituents is also critical. Spectroscopic studies on naphthalene bisimides with alkylthienyl substituents revealed that the extent of conjugation is highly sensitive to their placement. rsc.orgresearchgate.net Furthermore, bulky substituents can influence molecular packing and excited-state dynamics, which in turn affects the material's properties. csic.es

Charge Transport Mechanisms

The ability of a material to transport charge is paramount for its application in electronic devices. In organic semiconductors like this compound derivatives, charge transport can occur through different mechanisms, primarily categorized as band transport or hopping transport. The prevailing mechanism depends on factors such as the degree of molecular order, the strength of intermolecular electronic coupling, and temperature.

For many naphthalenediimide (NDI)-based polymers, electron transport is believed to occur via a hopping mechanism. researchgate.net This involves electrons "hopping" between localized states on adjacent molecules. The efficiency of this process is influenced by both intramolecular factors, such as the reorganization energy upon charging, and intermolecular factors like the overlap of wavefunctions and the degree of energetic disorder. researchgate.net

In a series of NDI derivatives, it was found that intermolecular effects, rather than polaronic effects, were the dominant factors determining electron mobility. researchgate.net The length of oligothiophene units in NDI-based copolymers has been shown to influence molecular packing and, consequently, charge mobility. researchgate.net In some cases, an odd-even effect in hole mobility has been observed, with higher values for polymers containing an even number of thiophene units. researchgate.net

Theoretical modeling is a powerful tool for investigating charge transport parameters. acs.org For a high-electron-mobility naphthalenetetracarboxydiimide copolymer, theoretical studies highlighted the importance of using appropriate computational methods to accurately predict key parameters like reorganization energies. acs.org

Understanding Carrier Migration in Organic Semiconductors

The migration of charge carriers—electrons and holes—is a fundamental process governing the performance of organic semiconductor devices. In materials like this compound, charge transport is not as straightforward as in crystalline inorganic semiconductors. Instead, it is typically described by hopping models, where charge carriers move between localized states. These localized states are often associated with individual molecules or conjugated segments of a polymer chain.

The efficiency of this hopping process is influenced by several factors at the molecular level. One key aspect is the degree of electronic coupling between adjacent molecules, which dictates the ease with which a charge carrier can jump from one molecule to another. This coupling is highly dependent on the intermolecular distance and the relative orientation of the molecules.